2-iodo-4,5-dimethoxy-benzoic acid ethyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-iodo-4,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13IO4/c1-4-16-11(13)7-5-9(14-2)10(15-3)6-8(7)12/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXYAPJKUPQETKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1I)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13IO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Iodo 4,5 Dimethoxy Benzoic Acid Ethyl Ester
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 2-iodo-4,5-dimethoxy-benzoic acid ethyl ester reveals several logical disconnections, guiding the design of viable synthetic routes. The most prominent disconnections are:
C-I Bond Disconnection: This is the most straightforward approach, suggesting the introduction of the iodine atom onto a pre-existing ethyl 4,5-dimethoxybenzoate skeleton. This points towards electrophilic aromatic substitution or metal-mediated C-H activation/iodination as the final key step.
Ester C-O Bond Disconnection: This strategy involves the esterification of 2-iodo-4,5-dimethoxybenzoic acid as the final step. This precursor acid could be synthesized through various methods, including direct iodination of 4,5-dimethoxybenzoic acid or from an amino precursor via a Sandmeyer-type reaction.
C-Br to C-I Conversion: A functional group interconversion approach suggests the synthesis of the target molecule from its corresponding bromo-analogue, ethyl 2-bromo-4,5-dimethoxybenzoate. This would involve a halogen exchange reaction, such as an aromatic Finkelstein reaction.
Oxidation of an Aldehyde: Another functional group interconversion pathway involves the oxidation of 2-iodo-4,5-dimethoxybenzaldehyde (B1624881) to the corresponding carboxylic acid, followed by esterification, or a direct oxidative esterification.
These disconnections form the basis for the synthetic strategies discussed in the following sections.
Direct Halogenation Approaches
Direct iodination of an unhalogenated precursor is a common and often efficient method for the synthesis of iodoarenes.
The electron-rich nature of the 4,5-dimethoxybenzoate ring system makes it susceptible to electrophilic aromatic substitution. The two methoxy (B1213986) groups are ortho, para-directing. Given the substitution pattern, the C2 and C6 positions are activated.
Common reagents for electrophilic iodination of activated aromatic rings include molecular iodine (I₂) in the presence of an oxidizing agent (e.g., hydrogen peroxide, nitric acid) or N-Iodosuccinimide (NIS). The choice of solvent and catalyst can influence the regioselectivity and yield of the reaction. For instance, the iodination of similarly activated aromatic compounds has been successfully achieved using NIS in acetonitrile.
| Reagent System | Substrate Type | Conditions | Outcome |
| I₂ / H₂O₂ | Electron-rich arenes | Acidic medium | Regioselective iodination |
| N-Iodosuccinimide (NIS) | Methoxy-substituted arenes | Acetonitrile | High yields of iodinated products |
| I₂ / Silver Sulfate | Methoxy-substituted arenes | Ethanol (B145695) | Good yields at ambient temperature |
Recent advances in C-H activation have provided powerful tools for the regioselective halogenation of aromatic compounds. The carboxylic acid or ester group can act as a directing group to achieve ortho-iodination. Iridium and palladium-catalyzed methods have been developed for the ortho-iodination of benzoic acids using NIS as the iodine source. acs.orgnih.govresearchgate.net These reactions often proceed under mild conditions and exhibit high regioselectivity. While these methods have been primarily demonstrated for benzoic acids, their application to the corresponding esters is also feasible.
| Catalyst System | Directing Group | Iodine Source | Key Advantage |
| [Cp*IrCl₂]₂ | Carboxylic Acid | NIS | High ortho-selectivity, mild conditions |
| Pd(OAc)₂ | Carboxylic Acid | NIS | Good yields for a range of substrates |
Preparation via Functional Group Interconversions on the Aromatic Ring
An alternative to direct iodination is the conversion of other functional groups on the aromatic ring into an iodine atom.
A well-established method for the synthesis of aryl iodides is the halogen exchange of the corresponding aryl bromides, often referred to as an aromatic Finkelstein reaction. This transformation can be effectively achieved through a halogen-metal exchange followed by quenching with an iodine source.
A relevant example is the synthesis of 2-iodo-4,5-dimethoxybenzaldehyde from 2-bromo-4,5-dimethoxybenzaldehyde (B182550) dimethylacetal. nih.gov This procedure involves the treatment of the bromo-precursor with n-butyllithium at low temperatures to form an aryllithium intermediate, which is then reacted with molecular iodine. A similar strategy could be employed for the synthesis of ethyl 2-iodo-4,5-dimethoxybenzoate from its bromo-ester analogue.
| Precursor | Reagents | Key Intermediate | Product |
| Ethyl 2-bromo-4,5-dimethoxybenzoate | 1. n-BuLi 2. I₂ | 2-Lithio-4,5-dimethoxy-benzoic acid ethyl ester | This compound |
Should 2-iodo-4,5-dimethoxybenzaldehyde be readily available, its oxidation to the corresponding ethyl ester presents a viable synthetic route. The direct oxidative esterification of aldehydes to esters can be achieved using various reagents. arkat-usa.org
One approach involves the use of hypervalent iodine reagents, such as 2-Iodoxybenzoic acid (IBX), which are known to oxidize aldehydes to carboxylic acids without over-oxidation. orientjchem.orgorganic-chemistry.org The resulting carboxylic acid can then be esterified using standard methods, for example, with ethanol in the presence of a catalytic amount of strong acid or by activation with thionyl chloride.
Alternatively, N-heterocyclic carbene (NHC)-catalyzed oxidations of aldehydes in the presence of an alcohol can directly yield the corresponding ester. nih.gov This method is often mild and tolerates a wide range of functional groups. Furthermore, transition metal-catalyzed oxidative esterifications, for instance, using vanadium or cobalt catalysts with hydrogen peroxide as the oxidant, have been reported. organic-chemistry.orgijeais.orgmdpi.com
| Starting Material | Reagent/Catalyst | Product |
| 2-Iodo-4,5-dimethoxybenzaldehyde | 1. IBX 2. EtOH, H⁺ | This compound |
| 2-Iodo-4,5-dimethoxybenzaldehyde | NHC catalyst, oxidant, EtOH | This compound |
| 2-Iodo-4,5-dimethoxybenzyl alcohol | IBX-esters | This compound |
Nitration-Reduction-Diazotization-Iodination Pathways
A common and effective method for introducing an iodine atom at a specific position on an aromatic ring is through a Sandmeyer-type reaction, which involves the diazotization of a primary aromatic amine followed by displacement with an iodide salt. organic-chemistry.orgwikipedia.org For the synthesis of 2-iodo-4,5-dimethoxy-benzoic acid, the key precursor is 2-amino-4,5-dimethoxybenzoic acid.
The synthesis of this amino-substituted benzoic acid typically begins with a commercially available starting material, such as methyl 4,5-dimethoxy-2-nitrobenzoate. The process involves two main transformations: the hydrolysis of the methyl ester to a carboxylic acid and the reduction of the nitro group to a primary amine. The hydrolysis is generally carried out under basic conditions, for example, using potassium hydroxide (B78521), followed by acidification. The subsequent reduction of the nitro group can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst.
Once 2-amino-4,5-dimethoxybenzoic acid is obtained, it undergoes diazotization. This reaction is typically performed in a cold acidic solution (e.g., with hydrochloric or sulfuric acid) by the dropwise addition of an aqueous solution of sodium nitrite (B80452) (NaNO₂). This process generates a reactive diazonium salt intermediate.
The final step in this pathway is the iodination, where the diazonium group is replaced by an iodine atom. This is achieved by treating the diazonium salt solution with a solution of potassium iodide (KI). youtube.com The reaction mixture is often warmed to facilitate the decomposition of the diazonium salt and the formation of the aryl iodide.
Table 1: Illustrative Reaction Scheme for the Formation of 2-Iodo-4,5-dimethoxybenzoic Acid
| Step | Reactant | Reagents | Product |
| 1 | Methyl 4,5-dimethoxy-2-nitrobenzoate | 1. KOH, H₂O, heat2. H⁺ | 4,5-Dimethoxy-2-nitrobenzoic acid |
| 2 | 4,5-Dimethoxy-2-nitrobenzoic acid | H₂, Pd/C | 2-Amino-4,5-dimethoxybenzoic acid |
| 3 | 2-Amino-4,5-dimethoxybenzoic acid | 1. NaNO₂, H₂SO₄, 0-5 °C2. KI | 2-Iodo-4,5-dimethoxybenzoic acid |
Esterification Procedures for Ethyl Ester Formation
With the successful synthesis of 2-iodo-4,5-dimethoxybenzoic acid, the final step is the formation of the ethyl ester. Two primary methodologies are commonly employed for this transformation: modified Fischer esterification and activation-coupling methods.
Fischer Esterification Modifications
The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. differencebetween.com In the case of this compound, this involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com
To drive the equilibrium towards the formation of the ester, several modifications can be implemented. One common approach is to use a large excess of the alcohol (ethanol), which also serves as the solvent. Another strategy is the removal of water as it is formed, for example, by azeotropic distillation using a Dean-Stark apparatus.
Microwave-assisted Fischer esterification has emerged as a method to significantly reduce reaction times and potentially improve yields. mdpi.com This technique utilizes microwave irradiation to rapidly heat the reaction mixture.
Activation-Coupling Methodologies
For substrates that may be sensitive to the strongly acidic conditions of Fischer esterification, or when milder reaction conditions are preferred, activation-coupling methodologies offer a valuable alternative. The Steglich esterification is a prominent example, utilizing a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. differencebetween.comorganic-chemistry.org
In this method, the carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the alcohol (ethanol), leading to the formation of the ester and N,N'-dicyclohexylurea (DCU), a byproduct that precipitates out of many common solvents and can be removed by filtration. organic-chemistry.org The addition of DMAP significantly accelerates the reaction. organic-chemistry.org This method is known for its mild reaction conditions, typically being carried out at room temperature. organic-chemistry.org
Table 2: Comparison of Fischer and Steglich Esterification Methods
| Feature | Fischer Esterification | Steglich Esterification |
| Reagents | Carboxylic acid, alcohol, strong acid catalyst (e.g., H₂SO₄) | Carboxylic acid, alcohol, DCC, DMAP |
| Conditions | Typically requires heating (reflux) | Mild, often at room temperature |
| Byproducts | Water | N,N'-Dicyclohexylurea (DCU) |
| Advantages | Inexpensive reagents, simple procedure | Mild conditions, suitable for sensitive substrates |
| Disadvantages | Harsh acidic conditions, equilibrium reaction | More expensive reagents, removal of DCU can be challenging |
Optimization of Synthetic Pathways and Yield Enhancement
For the diazotization-iodination sequence, careful control of temperature is critical. Diazotization is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. The subsequent iodination may require gentle warming to drive the reaction to completion, but excessive heat can lead to decomposition and the formation of byproducts.
In the context of Fischer esterification, studies have shown that for substituted benzoic acids, the choice of catalyst and reaction time are key variables. masterorganicchemistry.com Microwave-assisted methods can offer rapid optimization of these parameters. mdpi.com The use of a large excess of alcohol is a straightforward way to improve the yield. masterorganicchemistry.com
For Steglich esterification, the stoichiometry of the coupling agent (DCC) and the catalyst (DMAP) can be fine-tuned to achieve optimal results. While DCC is typically used in a slight excess, the amount of DMAP is usually catalytic. The choice of solvent can also influence the reaction rate and the ease of byproduct removal. Dichloromethane and tetrahydrofuran (B95107) are commonly used solvents for this reaction.
Considerations for Scalable Synthesis and Process Chemistry
Transitioning the synthesis of this compound from a laboratory scale to an industrial process requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
The Sandmeyer reaction, which includes the diazotization and iodination steps, presents specific safety challenges on a larger scale. acs.org Diazonium salts are potentially explosive, especially when isolated in a dry state. Therefore, in-situ consumption in a continuous or semi-batch process is highly preferred. acs.org Temperature control is paramount to prevent runaway reactions.
For the esterification step, the choice between Fischer and Steglich methodologies on a large scale will depend on a balance of cost, throughput, and the sensitivity of the substrate. While the reagents for Fischer esterification are less expensive, the need for potentially corrosive acids and the management of aqueous waste streams need to be addressed. The Steglich esterification, although milder, involves more expensive reagents and the disposal of the DCU byproduct.
Purification strategies for the final product on a large scale are also a critical consideration. Crystallization is often the preferred method for isolating solid products like esters, as it can provide high purity in a single step. hscprep.com.au The choice of solvent for crystallization is crucial for obtaining a good yield and the desired crystal morphology. Chromatographic purification, while common in the laboratory, is often less economically viable for large-scale production. researchgate.net The development of robust analytical methods to monitor reaction progress and product purity is essential for process control and quality assurance in an industrial setting. google.com
Chemical Reactivity and Mechanistic Investigations of 2 Iodo 4,5 Dimethoxy Benzoic Acid Ethyl Ester
Transition Metal-Catalyzed Cross-Coupling Reactions
The carbon-iodine bond in ethyl 2-iodo-4,5-dimethoxybenzoate is the primary site of reactivity in transition metal-catalyzed cross-coupling reactions. The C(sp²)-I bond is relatively weak and susceptible to oxidative addition to low-valent transition metal complexes, most notably those of palladium and copper. This step initiates the catalytic cycles of several powerful carbon-carbon and carbon-heteroatom bond-forming reactions.
Palladium-Catalyzed Suzuki-Miyaura Coupling Studies
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for creating biaryl structures. In this reaction, an organoboron compound, such as a boronic acid or its ester, is coupled with an organohalide in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org
For ethyl 2-iodo-4,5-dimethoxybenzoate, the reaction proceeds via the classical catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) species, followed by transmetalation with a boronate complex (formed from the boronic acid and the base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.orgharvard.edu The reactivity of the aryl iodide is high, allowing the reaction to proceed under relatively mild conditions. harvard.edu
While specific studies detailing the Suzuki-Miyaura coupling of ethyl 2-iodo-4,5-dimethoxybenzoate are not extensively documented in readily available literature, the high reactivity of aryl iodides in this transformation is a well-established principle. organic-chemistry.orgexpresspolymlett.com Analogous structures are widely used in the synthesis of complex molecules. The reaction conditions typically involve a palladium source like Pd(OAc)₂ or Pd(PPh₃)₄, a phosphine (B1218219) ligand, and an inorganic base.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Catalyst System | Base | Solvent | Temperature | Typical Yield |
|---|---|---|---|---|
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol (B145695)/H₂O | 80-100 °C | High |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene / H₂O | Room Temp - 80 °C | Very High |
This table represents typical conditions for aryl iodides and is illustrative for the expected reaction of ethyl 2-iodo-4,5-dimethoxybenzoate.
Copper-Mediated Ullmann and Related Coupling Reactions
The Ullmann condensation is a classic copper-catalyzed reaction used to form C-O, C-N, and C-S bonds by coupling an aryl halide with an alcohol, amine, or thiol. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced milder conditions using catalytic amounts of copper salts, often in combination with ligands. organic-chemistry.org
In the context of ethyl 2-iodo-4,5-dimethoxybenzoate, the Ullmann reaction would involve its coupling with a nucleophile (e.g., a phenol, an amine) in the presence of a copper catalyst. The mechanism is thought to involve the formation of a copper(I) species, such as a copper(I) alkoxide or amide, which then reacts with the aryl iodide. wikipedia.org The aryl iodide is a highly suitable substrate for this transformation.
Table 2: General Conditions for Copper-Mediated Ullmann Coupling
| Copper Source | Ligand (if any) | Base | Solvent | Temperature |
|---|---|---|---|---|
| CuI | 1,10-Phenanthroline | K₂CO₃ / Cs₂CO₃ | DMF, NMP | 100-180 °C |
| Cu₂O | L-Proline | K₂CO₃ | DMSO | 90-120 °C |
This table illustrates general conditions for the Ullmann coupling of aryl iodides.
Sonogashira Coupling for Alkyne Functionalization
The Sonogashira coupling is a highly efficient method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. The reaction is typically co-catalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent. wikipedia.orgorganic-chemistry.org The reaction proceeds under mild conditions, often at room temperature, and demonstrates broad functional group tolerance. wikipedia.org
Ethyl 2-iodo-4,5-dimethoxybenzoate is an ideal substrate for this reaction due to the high reactivity of the carbon-iodine bond towards oxidative addition to the palladium(0) catalyst. libretexts.org The catalytic cycle involves the palladium-catalyzed coupling and a copper-catalyzed formation of a copper(I) acetylide intermediate. wikipedia.org This reaction allows for the direct introduction of an alkyne moiety onto the benzene (B151609) ring, creating a versatile building block for further synthetic transformations.
Table 3: Typical Reaction Parameters for Sonogashira Coupling
| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature |
|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ | CuI | Triethylamine (Et₃N) | THF or DMF | Room Temp - 60 °C |
This table outlines common conditions used for the Sonogashira coupling of aryl iodides.
Heck Reaction and Olefin Functionalization
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, typically with high E-stereoselectivity. nih.gov The reaction is catalyzed by a palladium complex and requires a base to neutralize the hydrogen halide formed during the reaction. nih.gov
The reaction of ethyl 2-iodo-4,5-dimethoxybenzoate with an olefin, such as ethyl acrylate, would be expected to proceed efficiently. The mechanism involves oxidative addition of the aryl iodide to Pd(0), followed by migratory insertion of the olefin into the palladium-aryl bond. A subsequent β-hydride elimination step releases the final product and regenerates a palladium hydride species, which, in the presence of the base, reforms the active Pd(0) catalyst. nih.gov A study involving the similar 1,4-diiodo-2,5-dimethoxybenzene (B189239) showed it readily undergoes Heck reactions, suggesting the target compound would behave similarly. nih.gov
Table 4: General Conditions for the Heck Reaction with Aryl Iodides
| Palladium Source | Ligand (if any) | Base | Solvent | Temperature |
|---|---|---|---|---|
| Pd(OAc)₂ | PPh₃ or P(o-tol)₃ | Et₃N or K₂CO₃ | DMF, Acetonitrile | 80-140 °C |
This table provides representative conditions for the Heck reaction.
Stille Coupling with Organotin Reagents
The Stille coupling involves the reaction of an organohalide with an organotin compound (organostannane) catalyzed by a palladium complex. wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide variety of functional groups and the stability of the organotin reagents to air and moisture. wikipedia.org
The C-I bond of ethyl 2-iodo-4,5-dimethoxybenzoate is highly reactive towards the initial oxidative addition step to the Pd(0) catalyst. wikipedia.org This is followed by transmetalation, where an organic group is transferred from the organostannane to the palladium center, and subsequent reductive elimination to yield the cross-coupled product. wikipedia.orglibretexts.org This method allows for the formation of C-C bonds where the coupling partner can be an alkyl, vinyl, aryl, or alkynyl group.
Table 5: Common Parameters for Stille Coupling Reactions
| Palladium Catalyst | Ligand | Solvent | Temperature |
|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ (in catalyst) | Toluene, Dioxane | 80-110 °C |
This table shows typical conditions for the Stille coupling of aryl iodides.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike nucleophilic aliphatic substitution, the SNAr mechanism typically requires the aromatic ring to be activated by strong electron-withdrawing groups positioned ortho and/or para to the leaving group.
Electrophilic Aromatic Substitution on the Methoxylated Aromatic Ring
The benzene ring of 2-iodo-4,5-dimethoxy-benzoic acid ethyl ester is substituted with five groups: an ethyl carboxylate group, two methoxy (B1213986) groups, an iodine atom, and a hydrogen atom at the 6-position. The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) on this ring are governed by the cumulative electronic and steric effects of these substituents. libretexts.org
The directing effects of the existing substituents are as follows:
Methoxy groups (-OCH₃): These are strong activating groups and are ortho, para-directing due to their ability to donate electron density to the ring via resonance. youtube.com
Iodine atom (-I): Halogens are weakly deactivating due to their inductive electron withdrawal but are ortho, para-directing because of resonance electron donation. youtube.com
Ethyl carboxylate group (-COOEt): This is a moderately deactivating group and a meta-director, as it withdraws electron density from the ring through both inductive and resonance effects. stmarys-ca.edu
When considering the available position for substitution (C-6), its reactivity is influenced by these competing effects. The C-6 position is ortho to the 5-methoxy group, meta to the 4-methoxy group, ortho to the iodine atom, and meta to the ethyl carboxylate group. The powerful activating and ortho, para-directing nature of the methoxy groups, particularly the one at C-5, strongly favors substitution at the C-6 position. This is reinforced by the ortho-directing effect of the iodine atom. The deactivating, meta-directing ester group also directs incoming electrophiles away from its ortho positions (C-2 and C-6), but its influence is generally overcome by the potent activating effects of the methoxy groups.
| Substituent Group | Position | Effect on Reactivity | Directing Effect |
|---|---|---|---|
| -COOEt | 1 | Deactivating | Meta |
| -I | 2 | Weakly Deactivating | Ortho, Para |
| -OCH₃ | 4 | Activating | Ortho, Para |
| -OCH₃ | 5 | Activating | Ortho, Para |
Functional Group Transformations of the Ester Moiety
The ethyl ester group is a key functional handle that can be readily converted into other functionalities, such as carboxylic acids, other esters, aldehydes, or alcohols.
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-iodo-4,5-dimethoxybenzoic acid, under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically more common and is effectively irreversible. masterorganicchemistry.com The reaction involves the nucleophilic attack of a hydroxide (B78521) ion (e.g., from NaOH or KOH) on the electrophilic carbonyl carbon of the ester. chegg.com This is followed by the elimination of the ethoxide leaving group. A final, irreversible acid-base step occurs where the ethoxide deprotonates the newly formed carboxylic acid to yield the carboxylate salt and ethanol. masterorganicchemistry.comdoubtnut.com Subsequent acidification of the reaction mixture protonates the carboxylate to give the final carboxylic acid product. operachem.com
A typical laboratory procedure would involve refluxing the ester with an aqueous solution of sodium hydroxide in a co-solvent like methanol (B129727) or ethanol to ensure solubility. operachem.com
| Parameter | Condition | Purpose |
|---|---|---|
| Reagent | NaOH or KOH (excess) | Provides hydroxide nucleophile and drives the reaction. |
| Solvent | Methanol/Water or Ethanol/Water | Solubilizes both the ester and the hydroxide salt. |
| Temperature | Room Temperature to Reflux | Increases reaction rate. |
| Workup | Acidification (e.g., with HCl) | Protonates the carboxylate salt to yield the carboxylic acid. |
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. For this compound, this reaction can be used to synthesize other esters, such as the methyl or benzyl (B1604629) ester, by reacting it with methanol or benzyl alcohol, respectively. The reaction can be catalyzed by either an acid (e.g., H₂SO₄) or a base (e.g., sodium methoxide). The process is an equilibrium, and an excess of the reactant alcohol is typically used to drive the reaction toward the desired product.
The ester functionality can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.
Reduction to Alcohol: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, (2-iodo-4,5-dimethoxyphenyl)methanol. masterorganicchemistry.comdoubtnut.com The reaction proceeds via nucleophilic acyl substitution where a hydride ion attacks the carbonyl carbon, leading to the intermediate formation of an aldehyde, which is then immediately reduced further to the alcohol. masterorganicchemistry.comdoubtnut.com Typically, an excess of LiAlH₄ is used in an anhydrous ether solvent, followed by an aqueous workup to yield the alcohol.
Reduction to Aldehyde: To stop the reduction at the aldehyde stage (2-iodo-4,5-dimethoxybenzaldehyde), a less reactive and sterically hindered reducing agent is required. Diisobutylaluminum hydride (DIBAL-H) is commonly used for this transformation. youtube.commasterorganicchemistry.com The reaction is typically carried out at low temperatures (e.g., -78 °C) with a stoichiometric amount of DIBAL-H. masterorganicchemistry.comrsc.org The low temperature stabilizes the tetrahedral intermediate formed after the initial hydride attack, preventing the elimination of the alkoxy group and subsequent over-reduction to the alcohol. youtube.com An aqueous workup then hydrolyzes the intermediate to afford the aldehyde.
| Reducing Agent | Typical Conditions | Product |
|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Ether, 0 °C to reflux | (2-iodo-4,5-dimethoxyphenyl)methanol (Primary Alcohol) |
| Diisobutylaluminum Hydride (DIBAL-H) | Anhydrous Toluene or Ether, -78 °C | 2-iodo-4,5-dimethoxybenzaldehyde (B1624881) (Aldehyde) |
Radical Reactions and Single-Electron Transfer Chemistry
The carbon-iodine bond in aryl iodides like this compound is the weakest of the carbon-halogen bonds, making it susceptible to homolytic cleavage to form an aryl radical. This reactivity can be harnessed in various chemical transformations. The generation of the corresponding aryl radical can be initiated through thermal, photochemical, or redox processes, often involving a single-electron transfer (SET) mechanism. researchgate.netrsc.org
In the context of SET, an electron donor can transfer a single electron to the aryl iodide, leading to the formation of a radical anion which then fragments to release an iodide anion and the desired aryl radical. rsc.org This pathway is relevant in many transition-metal-catalyzed cross-coupling reactions where a low-valent metal complex can act as the electron donor. researchgate.net Similarly, photochemical excitation can promote electron transfer and lead to the formation of aryl radicals. organic-chemistry.org Once formed, the 2-ethoxycarbonyl-4,5-dimethoxyphenyl radical is a highly reactive intermediate that can participate in a variety of reactions, including hydrogen atom abstraction, addition to multiple bonds, or further redox processes.
Studies on Reaction Mechanisms and Kinetic Profiles
While specific kinetic studies on this compound are not widely available, the mechanistic pathways and kinetic profiles can be inferred from studies on analogous systems.
Saponification Mechanism and Kinetics: The alkaline hydrolysis of ethyl benzoates follows a second-order kinetic profile, being first order in both the ester and the hydroxide ion. chemicaljournals.com The rate-determining step is generally the initial nucleophilic attack of the hydroxide ion on the ester carbonyl to form a tetrahedral intermediate. researchgate.netsemanticscholar.org The rate of this reaction is sensitive to both electronic and steric effects of substituents on the aromatic ring. researchgate.net For the title compound, the ortho-iodo substituent is expected to exert a significant steric hindrance, slowing the rate of hydroxide attack compared to its non-iodinated counterpart. researchgate.net Electronically, the inductive withdrawal of the iodine atom would slightly increase the electrophilicity of the carbonyl carbon, but this effect is often overshadowed by the steric impediment in ortho-substituted systems. ias.ac.inias.ac.in
Electrophilic Aromatic Substitution Mechanism: The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. researchgate.net The stability of this intermediate determines the regiochemical outcome. For substitution at the C-6 position, the positive charge of the intermediate can be delocalized onto the adjacent oxygen of the 5-methoxy group, providing a highly stable resonance contributor and thus favoring this pathway.
Single-Electron Transfer Mechanisms: Mechanistic investigations into reactions of aryl iodides often reveal a competition between polar (two-electron) pathways and radical (one-electron) pathways. researchgate.net The propensity for a reaction to proceed via a SET mechanism can be evaluated by considering the reduction potentials of the reactants. researchgate.net Aryl iodides are more readily reduced than the corresponding bromides or chlorides, making them better candidates for SET-initiated reactions. researchgate.net
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and proximity of atoms.
Predicted ¹H NMR spectroscopy for 2-iodo-4,5-dimethoxy-benzoic acid ethyl ester would reveal distinct signals corresponding to each unique proton in the molecule. The aromatic region would be expected to show two singlets, one for the proton at the C3 position and another for the proton at the C6 position of the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-donating methoxy (B1213986) groups and the electron-withdrawing iodo and ester functionalities. The ethyl ester group would give rise to a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, with their characteristic coupling pattern. The two methoxy groups at the C4 and C5 positions would each produce a singlet in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Predicted value | Singlet | 1H | Ar-H (C3-H) |
| Predicted value | Singlet | 1H | Ar-H (C6-H) |
| Predicted value | Quartet | 2H | -OCH₂CH₃ |
| Predicted value | Singlet | 3H | -OCH₃ (C4 or C5) |
| Predicted value | Singlet | 3H | -OCH₃ (C5 or C4) |
| Predicted value | Triplet | 3H | -OCH₂CH₃ |
Note: The exact chemical shifts are dependent on the solvent and experimental conditions.
The predicted ¹³C NMR spectrum would provide complementary information, showing a distinct signal for each unique carbon atom in the molecule. The spectrum would feature signals for the six aromatic carbons, with the carbon bearing the iodine atom (C2) being significantly shifted. The carbons attached to the oxygen atoms of the methoxy and ester groups (C4, C5, and the carbonyl carbon) would also have characteristic chemical shifts. The two methoxy carbons and the two carbons of the ethyl group would also be readily identifiable.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| Predicted value | C=O (Ester) |
| Predicted value | C4/C5-OCH₃ |
| Predicted value | C5/C4-OCH₃ |
| Predicted value | C1 |
| Predicted value | C6 |
| Predicted value | C3 |
| Predicted value | C2-I |
| Predicted value | -OCH₂CH₃ |
| Predicted value | -OCH₃ |
| Predicted value | -OCH₃ |
| Predicted value | -OCH₂CH₃ |
Note: The exact chemical shifts are dependent on the solvent and experimental conditions.
To unambiguously assign the proton and carbon signals and to further confirm the molecular structure, a series of two-dimensional (2D) NMR experiments would be crucial.
COSY (Correlation Spectroscopy): This experiment would establish the connectivity between coupled protons. A key correlation would be observed between the methylene and methyl protons of the ethyl ester group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal the direct one-bond correlations between protons and their attached carbon atoms. This would allow for the definitive assignment of the protonated carbons in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. Expected key correlations would include those between the aromatic protons and the neighboring carbons, and between the protons of the methoxy and ethyl groups and the carbons of the aromatic ring and the ester carbonyl, respectively.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It would be expected to show correlations between the protons of the methoxy groups and the adjacent aromatic protons, confirming their relative positions on the benzene ring.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.
High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion of this compound. This allows for the unambiguous determination of its elemental formula (C₁₁H₁₃IO₄). The high precision of HRMS helps to distinguish the target compound from other molecules with the same nominal mass.
Table 3: Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass |
| [M+H]⁺ | Predicted value |
| [M+Na]⁺ | Predicted value |
| [M]⁺˙ | Predicted value |
Gas chromatography-mass spectrometry (GC-MS) would be a valuable technique for assessing the purity of a sample of this compound and for studying its fragmentation pattern upon electron ionization. The gas chromatogram would ideally show a single peak, indicating a pure compound, with a characteristic retention time.
The mass spectrum obtained from the MS detector would display the molecular ion peak and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used for structural confirmation. Expected fragmentation pathways for this compound would include:
Loss of the ethoxy group (-OCH₂CH₃) from the ester.
Loss of the entire ethyl ester group (-COOCH₂CH₃).
Cleavage of the methoxy groups (-OCH₃).
Loss of an iodine atom.
Sequential fragmentation events leading to smaller, stable ions.
The analysis of these fragmentation patterns provides valuable information to confirm the presence of the different functional groups and their arrangement within the molecule.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) Spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the natural vibrational frequencies of the molecule's bonds. sapub.org Key characteristic absorption bands expected for this compound are detailed in the table below.
Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light (laser). sapub.org While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a bond. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice-versa. For instance, the C=C stretching vibrations of the aromatic ring are often more prominent in the Raman spectrum.
The combined use of both IR and Raman spectroscopy provides a more complete picture of the vibrational landscape of the molecule.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
|---|---|---|---|---|
| Aromatic C-H | Stretching | 3100 - 3000 | Weak to Medium | Strong |
| Aliphatic C-H (in -OCH₃ and -OCH₂CH₃) | Stretching | 3000 - 2850 | Medium to Strong | Medium |
| Ester C=O | Stretching | 1730 - 1715 | Strong | Weak |
| Aromatic C=C | Stretching | 1600 - 1450 | Medium, Multiple Bands | Strong |
| Ester C-O | Stretching | 1300 - 1150 | Strong | Weak to Medium |
| Aromatic C-I | Stretching | 600 - 500 | Medium to Strong | Strong |
Data is predicted based on typical frequency ranges for these functional groups. researchgate.netorgchemboulder.coms-a-s.orglibretexts.org
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. To perform this analysis, a high-quality single crystal of this compound must be grown.
The process involves irradiating the crystal with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.
For substituted benzoic acid derivatives, X-ray crystallography reveals key structural features:
Molecular Conformation: It can determine the dihedral angle between the plane of the aromatic ring and the ethyl ester group. Steric hindrance from the ortho-iodine substituent is expected to cause the ester group to be twisted out of the plane of the benzene ring. acs.orgacs.org
Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions such as hydrogen bonds (e.g., C-H···O), halogen bonds (C-I···O), and π-π stacking interactions. Analysis of crystal structures of related iodo-benzoic acids suggests that such interactions play a significant role in the supramolecular assembly. researchgate.netresearchgate.net
Absolute Stereochemistry: While not applicable to this achiral molecule, it is the gold standard for determining the absolute configuration of chiral compounds.
The data obtained from X-ray crystallography, such as unit cell parameters and atomic coordinates, serves as the ultimate reference for structural confirmation. oup.comresearchgate.net
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are fundamental to the purification and purity assessment of this compound, ensuring that the final compound meets the required specifications for research or further synthetic use.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of non-volatile compounds like this compound. A robust HPLC method can separate the target compound from trace impurities, including starting materials, isomers, and degradation products. oup.com
Method development typically involves optimizing several parameters to achieve good resolution, peak shape, and a reasonable analysis time. Reversed-phase HPLC (RP-HPLC) is the most common mode for this type of analysis.
| Parameter | Typical Condition | Rationale/Optimization Goal |
|---|---|---|
| Stationary Phase (Column) | C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | Provides good hydrophobic retention for aromatic esters. oatext.com |
| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient | The organic modifier (acetonitrile/methanol) is adjusted to control the retention time. A gradient elution (where the solvent composition changes over time) is often used to separate compounds with a range of polarities. sielc.comnih.gov |
| Detector | UV-Vis Diode Array Detector (DAD) | The aromatic ring provides strong UV absorbance, allowing for sensitive detection. A DAD can monitor multiple wavelengths, helping to identify co-eluting peaks and assess peak purity. A wavelength around 254 nm is often a good starting point. researchgate.net |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns of this size. |
| Column Temperature | 25 - 40 °C | Controlling temperature ensures reproducible retention times. oatext.com |
Once developed, the method is validated according to established guidelines (e.g., ICH) to ensure its specificity, linearity, accuracy, and precision. oup.com The final validated method can be used for routine quality control to report the purity of each synthesized batch as a percentage area of the main peak.
Gas Chromatography (GC) for Volatile Species Analysis
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. While the target compound, an ethyl ester, is more volatile than its corresponding carboxylic acid, its suitability for GC analysis depends on its thermal stability and boiling point. nih.gov For benzoic acid itself, derivatization to a more volatile ester is often required for GC analysis; since the target compound is already an ester, direct injection may be feasible. nih.govtandfonline.com
GC is particularly useful for detecting and quantifying highly volatile impurities that may be present in the reaction mixture or as residual solvents. This could include starting materials like ethanol (B145695) or volatile byproducts.
The analysis is performed by injecting a sample into a heated inlet, where it is vaporized and swept by a carrier gas (e.g., helium) onto a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. A common detector for this purpose is the Flame Ionization Detector (FID), which offers high sensitivity for organic compounds, or a Mass Spectrometer (MS) for definitive identification of the separated peaks. journalijar.comgcms.cz
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental analytical technique that determines the mass percentages of the constituent elements (carbon, hydrogen, and others) in a compound. This provides a direct measure of the compound's empirical formula. The experimentally determined percentages are compared against the theoretically calculated values to verify the stoichiometry and purity of the synthesized this compound.
For a purified sample, the experimental values should agree with the theoretical values within a narrow margin of error (typically ±0.4%). A significant deviation suggests the presence of impurities (such as residual solvent or inorganic salts) or an incorrect structural assignment.
The molecular formula for this compound is C₁₁H₁₃IO₄. The theoretical elemental composition is calculated based on its molecular weight.
| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percent (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 11 | 132.121 | 39.07% |
| Hydrogen | H | 1.008 | 13 | 13.104 | 3.88% |
| Iodine | I | 126.904 | 1 | 126.904 | 37.54% |
| Oxygen | O | 15.999 | 4 | 63.996 | 18.92% |
| Total Molecular Weight | 338.125 g/mol |
Calculations performed using standard atomic weights. man.ac.ukquora.comma.edu
Theoretical and Computational Chemistry Studies
Electronic Structure and Molecular Orbital Theory Calculations
The electronic structure of 2-iodo-4,5-dimethoxy-benzoic acid ethyl ester is primarily determined by the interplay of the π-system of the benzene (B151609) ring and the electronic effects of its substituents: the iodine atom, two methoxy (B1213986) groups, and the ethyl ester group. Molecular orbital (MO) theory calculations, typically employing Density Functional Theory (DFT) methods like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are instrumental in elucidating these properties. researchgate.netresearchgate.net
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. For aromatic compounds, the HOMO is generally a π-orbital of the benzene ring, while the LUMO is a π*-antibonding orbital. The presence of electron-donating methoxy groups is expected to raise the energy of the HOMO, making the ring more susceptible to electrophilic attack. Conversely, the electron-withdrawing character of the ethyl ester and the iodine atom would lower the energy of the LUMO, rendering the molecule more prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. researchgate.net
The iodine atom, with its large and polarizable electron cloud, can significantly influence the electronic structure. aip.org It can participate in halogen bonding and other intermolecular interactions, which are crucial for its biological activity and material properties. aip.orgresearchgate.net The lone pairs of the oxygen atoms in the methoxy and ester groups also contribute to the molecular electronic landscape, creating regions of high electron density.
Table 1: Predicted Electronic Properties of this compound (based on analogous compounds)
| Property | Predicted Value/Characteristic |
| HOMO Energy | Relatively high due to methoxy groups |
| LUMO Energy | Relatively low due to ester and iodo groups |
| HOMO-LUMO Gap | Moderate, suggesting moderate reactivity |
| Electron Density | High on oxygen atoms and the aromatic ring |
Conformational Analysis and Potential Energy Surface Mapping
The conformational flexibility of this compound primarily revolves around the rotation of the ethyl ester and methoxy groups relative to the benzene ring. Conformational analysis helps identify the most stable geometric arrangements of the molecule. nih.gov
The potential energy surface (PES) can be mapped by systematically varying the key dihedral angles, such as the C-C-O-C angle of the ethyl ester group and the C-C-O-CH₃ angles of the methoxy groups. libretexts.org For the ethyl ester group, a planar conformation, where the carbonyl group is coplanar with the benzene ring, is often favored to maximize π-conjugation. However, steric hindrance from the adjacent bulky iodine atom and methoxy group may force the ester group to twist out of the plane of the ring. nih.gov
Computational studies on similar ortho-substituted benzoates have shown that the presence of bulky ortho substituents can lead to significant non-planarity. researchgate.net The methoxy groups also have preferred orientations to minimize steric clashes with adjacent substituents.
Table 2: Key Dihedral Angles and Expected Conformational Preferences
| Dihedral Angle | Description | Expected Preference |
| C(ring)-C(carbonyl)-O-C(ethyl) | Orientation of the ethyl group | Near planar, but likely twisted due to steric hindrance |
| C(ring)-C(ring)-O-C(methyl) | Orientation of the methoxy groups | Staggered to minimize steric interactions |
Prediction of Spectroscopic Parameters via Quantum Chemical Methods
Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which can aid in the experimental characterization of this compound.
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of the molecule. nih.gov These theoretical spectra can be compared with experimental data to assign the observed vibrational bands to specific functional groups and vibrational modes. For instance, the characteristic C=O stretching frequency of the ester group, the C-O stretching of the methoxy groups, and the aromatic C-H and C=C stretching frequencies can be accurately predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predictions are valuable for assigning the signals in experimental NMR spectra. The electronic environment of each nucleus, influenced by the surrounding substituents, determines its chemical shift. For example, the iodine atom is known to exert a "heavy-atom effect," which can significantly shield the ipso-carbon atom. nih.gov
Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths (λ_max_). nih.gov The predicted UV-Vis spectrum would likely show π-π* transitions characteristic of the substituted benzene ring.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Parameter | Expected Range/Value |
| IR | C=O stretch | 1720-1740 cm⁻¹ |
| ¹³C NMR | C-I (ipso-carbon) | Shielded due to heavy-atom effect |
| UV-Vis | λ_max (π-π* transition) | 250-300 nm |
Computational Modeling of Reaction Pathways and Transition States
Computational modeling can provide detailed insights into the mechanisms of chemical reactions involving this compound, including its synthesis and subsequent transformations. By calculating the energies of reactants, products, intermediates, and transition states, the reaction pathway can be mapped out. mdpi.com
For instance, the synthesis of this compound likely involves the esterification of 2-iodo-4,5-dimethoxy-benzoic acid with ethanol (B145695). Computational methods can be used to model the reaction mechanism, which typically proceeds through a tetrahedral intermediate. The activation energy barrier for this reaction can be calculated, providing information about the reaction kinetics.
Similarly, the iodination of a dimethoxy-benzoic acid ester precursor could be modeled to understand the regioselectivity of the reaction. researchgate.net The calculations would likely show that the iodine is directed to the position observed in the final product due to the electronic directing effects of the methoxy and ester groups.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in different solvent environments and to investigate its intermolecular interactions. nih.gov MD simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior.
The choice of solvent can significantly influence the conformation and reactivity of the molecule. chemicaljournals.com MD simulations can reveal how solvent molecules arrange themselves around the solute and how this solvation affects the molecule's properties. For example, in a polar solvent, the polar ester group will be well-solvated, which can influence the conformational equilibrium of the molecule. cdnsciencepub.com
MD simulations are also useful for studying intermolecular interactions, such as hydrogen bonding and halogen bonding. nih.gov The iodine atom in the molecule can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms in other molecules. These interactions can play a crucial role in the formation of molecular aggregates or in the binding of the molecule to a biological target. researchgate.net
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. chemrxiv.org For a series of substituted benzoic acid esters, QSRR models can be developed to predict their reaction rates or equilibrium constants based on various molecular descriptors. nih.gov
For this compound, relevant descriptors would include electronic parameters (such as Hammett constants for the substituents), steric parameters (like Taft steric parameters), and quantum chemical descriptors (such as HOMO/LUMO energies and atomic charges). nih.gov
A QSRR model could, for example, predict the rate of hydrolysis of a series of substituted ethyl benzoates. libretexts.org The model would likely show that electron-withdrawing groups accelerate the hydrolysis rate, while electron-donating groups slow it down. The position of the substituents (ortho, meta, or para) is also a critical factor. libretexts.org
Applications of 2 Iodo 4,5 Dimethoxy Benzoic Acid Ethyl Ester in Complex Molecular Architecture
Utilization as a Key Building Block for Poly-substituted Aromatic Systems
The presence of an iodine atom on the aromatic ring of 2-iodo-4,5-dimethoxy-benzoic acid ethyl ester makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents onto the benzene (B151609) ring. The electron-donating methoxy (B1213986) groups can also influence the reactivity of the aryl iodide, potentially accelerating oxidative addition to the palladium catalyst.
Key cross-coupling reactions where this building block is applicable include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups at the 2-position. This is a powerful method for creating biaryl systems, which are common motifs in pharmaceuticals and materials science.
Sonogashira Coupling: Coupling with terminal alkynes to introduce alkynyl moieties. This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes, which have applications in organic electronics and as precursors for more complex structures.
Heck Coupling: Reaction with alkenes to form substituted alkenes, where a new carbon-carbon bond is formed between the aromatic ring and the alkene. This allows for the introduction of vinyl groups, which can be further functionalized.
Buchwald-Hartwig Amination: Reaction with amines to form N-aryl bonds, providing access to substituted anilines and their derivatives.
Stille Coupling: Reaction with organostannanes to form a variety of carbon-carbon bonds.
These reactions, summarized in the table below, demonstrate the versatility of this compound in creating a diverse range of poly-substituted aromatic compounds.
| Reaction Type | Coupling Partner | Resulting Linkage | Potential Product Class |
| Suzuki-Miyaura | R-B(OH)₂ | C-C | Biaryls, Alkyl-substituted aromatics |
| Sonogashira | R-C≡CH | C-C (alkynyl) | Arylalkynes |
| Heck | R-CH=CH₂ | C-C (vinyl) | Stilbenes, Cinnamates |
| Buchwald-Hartwig | R₂NH | C-N | N-Aryl amines |
| Stille | R-Sn(Bu)₃ | C-C | Various substituted aromatics |
Precursor in the Synthesis of Diverse Heterocyclic Frameworks
The functional groups of this compound serve as strategic handles for the construction of various heterocyclic systems. The ortho-relationship of the iodo and ethyl ester groups is particularly advantageous for cyclization reactions.
Synthesis of Isoquinolines and Related Heterocycles:
One of the notable applications of this scaffold is in the synthesis of isoquinoline (B145761) and its derivatives. A common strategy involves a Sonogashira coupling to introduce an alkynyl substituent at the 2-position, followed by a base- or metal-catalyzed cyclization of the resulting 2-alkynylbenzoate derivative. The ester group can be hydrolyzed to the carboxylic acid and then converted to an amide, which can participate in cyclization reactions such as the Bischler-Napieralski or Pictet-Spengler type reactions to form dihydroisoquinolines.
Synthesis of Benzofurans:
This compound can also be a precursor to benzofurans. For instance, a Sonogashira coupling with a terminal alkyne bearing a hydroxyl group, or a subsequent functional group manipulation to introduce a hydroxyl group on a side chain, can be followed by an intramolecular cyclization to form the furan (B31954) ring.
The following table outlines potential heterocyclic systems that can be synthesized from this compound.
| Heterocyclic System | Key Synthetic Strategy | Initial Transformation | Cyclization Type |
| Isoquinolines | Sonogashira coupling followed by cyclization | Introduction of an alkynyl group | Intramolecular nucleophilic attack |
| Dihydroisoquinolines | Amidation and cyclization | Conversion of ester to amide | Bischler-Napieralski, Pictet-Spengler |
| Benzofurans | Coupling and intramolecular etherification | Introduction of a side chain with a hydroxyl group | Intramolecular O-arylation |
| Phthalides | Reduction and cyclization | Reduction of the ester to an alcohol | Intramolecular etherification |
Strategies for Constructing Advanced Macrocyclic and Bridged Systems
The rigid aromatic core and the orthogonally reactive functional groups of this compound make it a suitable component for the synthesis of macrocycles and bridged systems. In such syntheses, it can act as a "panel" or a "cornerstone" that imparts a degree of pre-organization to the linear precursors, facilitating the often challenging macrocyclization step.
Strategies for incorporating this building block into macrocyclic structures include:
Double Coupling Reactions: Utilizing both the iodo and the ester functionalities in sequential or one-pot reactions. For example, a Sonogashira coupling at the iodo position and an amidation or esterification reaction at the ester group with a long-chain bifunctional linker can lead to a macrocyclic precursor.
Ring-Closing Metathesis (RCM): Introducing two terminal alkene tethers via reactions at the iodo and ester positions, followed by RCM to close the ring.
Intramolecular Cyclizations: Designing a long linear precursor that incorporates the this compound unit, where a subsequent intramolecular reaction, such as a Suzuki or Heck coupling, forms the macrocycle.
The construction of bridged systems can be envisioned through multi-step sequences where this molecule is functionalized with two reactive chains that are then linked together.
Role in the Development of New Synthetic Strategies and Reagent Design
The unique substitution pattern of this compound can be exploited in the development of novel synthetic methodologies. For instance, the steric and electronic environment around the iodine atom can influence the outcome of cross-coupling reactions, leading to the development of new ligand systems or reaction conditions that are tolerant of such substituted substrates.
Furthermore, this compound can serve as a starting material for the design of new reagents. For example, conversion of the iodo group to a hypervalent iodine reagent would yield a molecule with unique oxidative properties, influenced by the presence of the ortho-ester and the methoxy groups.
Scaffold for Generating Chemically Diverse Libraries for Research Purposes
In the field of drug discovery and materials science, the generation of chemical libraries with high structural diversity is crucial. This compound is an excellent scaffold for combinatorial chemistry due to the presence of two distinct points of diversification: the iodo group and the ethyl ester group.
Diversification at the 2-position: The iodo group can be replaced by a multitude of different substituents using the palladium-catalyzed cross-coupling reactions mentioned earlier. This allows for the introduction of a wide range of aromatic, aliphatic, and functionalized moieties.
Diversification at the 1-position: The ethyl ester can be easily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse library of amines or alcohols to generate a large number of amides or other esters.
This dual-functionalization approach allows for the rapid generation of a large and diverse library of compounds from a single, readily accessible starting material. The dimethoxy substitution pattern provides a consistent structural feature across the library, while the variations at the 1- and 2-positions allow for the systematic exploration of the chemical space around this scaffold.
| Scaffold Position | Functional Group | Reaction Type for Diversification | Introduced Moieties |
| 2-position | Iodo | Pd-catalyzed cross-coupling | Aryl, heteroaryl, alkyl, alkynyl, vinyl |
| 1-position | Ethyl Ester | Hydrolysis followed by amide/ester coupling | Amine and alcohol-derived fragments |
Future Research Directions and Perspectives
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The reactivity of 2-iodo-4,5-dimethoxy-benzoic acid ethyl ester is primarily centered around the carbon-iodine bond, which is an excellent handle for transition-metal-catalyzed cross-coupling reactions. Future investigations will likely focus on developing and applying novel catalytic systems to overcome existing limitations and expand its synthetic utility.
Palladium-catalyzed reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are foundational for forming new carbon-carbon bonds. mdpi.com Future work could explore next-generation palladium catalysts with sophisticated ligands that can function at very low loadings, thereby reducing costs and residual metal contamination. inovatus.es For a sterically encumbered substrate like this compound, ligands designed to promote oxidative addition and reductive elimination steps will be crucial.
Copper-catalyzed reactions offer a cost-effective alternative to palladium. nih.gov Research into ligand-free copper catalysis or systems using simple, inexpensive ligands could provide more sustainable methods for C-N, C-O, and C-S bond formation, transforming the aryl iodide moiety into amines, ethers, and thioethers, respectively. wikipedia.org
Furthermore, the field is moving towards dual catalytic systems that combine different modes of activation. For instance, merging photoredox catalysis with transition metal catalysis could enable novel transformations that are not accessible through conventional means. rsc.org An iridium- or ruthenium-based photocatalyst could be used to generate an aryl radical from the C-I bond under mild, visible-light conditions, which could then engage with a nickel or copper co-catalyst to participate in unique coupling reactions. rsc.orgacs.org This approach could open pathways for C-H functionalization or coupling with non-traditional nucleophiles.
| Catalytic System | Potential Reaction | Advantage for this compound |
| Advanced Palladium Catalysts | Suzuki, Heck, Sonogashira, Buchwald-Hartwig | High efficiency, broad substrate scope, potential for low catalyst loading. mdpi.comresearchgate.net |
| Copper Catalysts | Ullmann coupling, Sonogashira-type reactions | Cost-effective, sustainable, effective for C-N/C-O/C-S bond formation. nih.govwikipedia.org |
| Photoredox/Transition Metal Dual Catalysis | Radical-mediated C-C and C-heteroatom bond formation | Mild reaction conditions, unique reactivity pathways, access to novel transformations. rsc.org |
| Nickel Catalysis | Cross-coupling with organometallic reagents | Abundant and inexpensive metal, unique selectivity compared to palladium. |
Integration into Sustainable and Green Chemistry Methodologies
Future synthetic applications of this compound will increasingly be guided by the principles of green chemistry. inovatus.es This involves minimizing waste, reducing energy consumption, and using less hazardous materials.
A key area of development is the replacement of conventional volatile organic solvents (VOCs) with greener alternatives. digitellinc.comlivescience.io Research into performing cross-coupling reactions in bio-based solvents like Cyrene, or in aqueous systems, is gaining traction. rsc.org The use of deep eutectic solvents (DESs), which are low-cost, biodegradable, and have low volatility, presents another promising avenue for greener reaction media. jsynthchem.com
Improving the atom economy of reactions is another central goal. wikipedia.orgacs.org Catalytic cycles that minimize the formation of stoichiometric byproducts are highly desirable. Additionally, the development of robust, recyclable catalysts is critical for sustainable industrial processes. nih.govmdpi.com Heterogeneous catalysts, where the catalytic species is immobilized on a solid support, could allow for easy separation and reuse, minimizing metal leaching into the final product. rsc.org Research into palladium nanoparticles on bio-supported materials exemplifies this approach. rsc.org
The esterification step itself, used to synthesize the title compound from its corresponding carboxylic acid, could also be made greener. Traditional methods often use an excess of alcohol and a strong acid catalyst. Future methods might employ enzymatic catalysis or solid acid catalysts that can be easily recovered and reused, under solvent-free conditions or microwave irradiation to reduce energy consumption. mdpi.comresearchgate.net
| Green Chemistry Principle | Application to Synthesis/Reactions of the Compound | Potential Benefit |
| Use of Green Solvents | Performing cross-coupling reactions in water, bio-solvents (e.g., Cyrene), or deep eutectic solvents. digitellinc.comrsc.orgjsynthchem.com | Reduced environmental impact, improved safety, potential for catalyst recycling. |
| Catalyst Recycling | Employing heterogeneous or bio-supported palladium catalysts. nih.govrsc.org | Lower cost, reduced metal waste, cleaner products. |
| Atom Economy | Designing addition-type reactions or catalytic cycles with minimal byproducts. wikipedia.org | Reduced waste generation, more efficient use of resources. |
| Energy Efficiency | Utilizing microwave-assisted synthesis or flow chemistry for esterification and subsequent reactions. researchgate.net | Faster reaction times, lower energy consumption. |
Development of Flow Chemistry and Automated Synthesis Protocols
Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, offers significant advantages in terms of safety, scalability, and process control. americanpharmaceuticalreview.com The application of this technology to syntheses involving this compound is a key area for future research.
Continuous-flow microreactors can be used for high-throughput screening of reaction conditions, such as catalysts, ligands, bases, and solvents, to rapidly identify optimal parameters for cross-coupling reactions. acs.orgnih.govufluidix.com This accelerates the development of new synthetic methodologies. The enhanced heat and mass transfer in microreactors can also lead to higher yields and selectivities compared to batch processes.
For reactions that involve hazardous intermediates or highly exothermic steps, flow chemistry provides a safer alternative due to the small reaction volumes and superior temperature control. americanpharmaceuticalreview.com This could be particularly relevant for exploring new, highly reactive coupling partners for the aryl iodide.
Automated synthesis platforms can be integrated with flow reactors to create self-optimizing systems. magritek.com An algorithm could control the reactor parameters (temperature, flow rate, stoichiometry) based on real-time analytical data, autonomously exploring the reaction space to maximize yield or minimize impurities. This would dramatically accelerate the discovery and optimization of complex multi-step syntheses starting from this compound.
Advanced Analytical Techniques for In-situ Reaction Monitoring
To fully realize the potential of novel catalytic systems and flow chemistry, advanced analytical techniques for real-time, in-situ reaction monitoring are essential. Process Analytical Technology (PAT) provides a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical parameters. wikipedia.orgmt.compharmanow.livelongdom.org
Spectroscopic methods are particularly well-suited for this purpose.
In-situ FTIR and Raman Spectroscopy: These techniques can provide real-time information on the concentration of reactants, products, and key intermediates by monitoring their characteristic vibrational bands. skku.edumdpi.com For example, the progress of a cross-coupling reaction could be tracked by observing the disappearance of a C-I vibrational mode and the appearance of new bands corresponding to the product. Raman spectroscopy is particularly advantageous for monitoring crystallization processes and reactions in aqueous media. rsc.orgcrystallizationsystems.comnih.govcrystallizationsystems.commdpi.com Nanogap-enhanced Raman scattering (NERS) is an emerging technique that could even allow for monitoring reactions on the surface of single palladium nanocatalysts. nih.govacs.org
NMR Spectroscopy: Flow NMR spectroscopy has become a powerful tool for non-invasive, real-time reaction monitoring. magritek.commagritek.comrsc.orgacs.orgasahilab.co.jp It can provide detailed structural information and quantitative data on all species in the reaction mixture, making it invaluable for mechanistic studies and kinetic analysis.
Integrating these PAT tools with automated flow reactors allows for precise process control, ensuring consistent product quality and enabling rapid optimization. americanpharmaceuticalreview.com
| Analytical Technique | Information Provided | Application in Synthesis |
| In-situ FTIR | Real-time concentration of reactants and products. mdpi.com | Monitoring reaction kinetics, identifying intermediates, determining reaction endpoints. |
| In-situ Raman | Solid-phase information (polymorphism), reaction progress. crystallizationsystems.commdpi.com | Monitoring crystallization, studying reactions in slurries or aqueous media. |
| Flow NMR | Quantitative concentration and structural data of all species. magritek.comrsc.org | Detailed kinetic analysis, mechanistic investigation, automated optimization. |
Design of New Functional Materials Precursors
The structure of this compound makes it an attractive precursor for the synthesis of functional materials. The research in this area would focus on the chemical synthesis of monomers and building blocks, rather than the properties of the final materials themselves.
The aryl iodide functionality is a key reactive site for polymerization reactions. For example, it can be used as a chain transfer agent in controlled radical polymerizations or as a monomer in transition-metal-catalyzed polycondensation reactions (e.g., Suzuki polycondensation). tandfonline.comtandfonline.comacs.org By coupling the aryl iodide with a bifunctional partner, novel polymers with tailored electronic or optical properties could be synthesized. The dimethoxy substituents can enhance the solubility and processability of the resulting polymers.
Furthermore, this compound can serve as a starting point for the synthesis of more complex molecules intended as precursors for materials like metal-organic frameworks (MOFs) or organic electronic materials. The ester group can be hydrolyzed back to a carboxylic acid, which can then act as a linker to coordinate with metal ions to form MOFs. The iodinated aromatic core, after further functionalization via cross-coupling, could be incorporated into conjugated systems for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The synthesis of iodinated monomers is a known strategy for creating polymers with specific properties, such as enhanced X-ray contrast for biomedical applications. researchgate.netresearchgate.net
Q & A
Q. Table 1: Key Synthetic Routes
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₂Cl₂, Et₃N, ICl, reflux (4 days) | 60-75% | |
| Pd-Catalyzed Coupling | Pd catalyst, aryl halide, base, 80-100°C | 50-65% |
Advanced: How can reaction conditions be optimized for high-yield Sonogashira coupling?
Answer:
Optimization involves:
- Catalyst Selection : Pd(PPh₃)₂Cl₂ is preferred for aryl iodides due to its stability and efficiency in cross-couplings .
- Solvent System : Polar aprotic solvents (e.g., DMF or THF) enhance reaction rates by stabilizing Pd intermediates.
- Temperature Control : Reflux (70-80°C) balances reactivity and side-product formation. Lower temperatures reduce dehalogenation risks.
- Alkyne Equivalents : Using 1.2 equivalents of terminal alkyne minimizes unreacted starting material .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) resolves regioisomers .
Basic: What spectroscopic methods confirm the structure of this compound?
Answer:
- ¹H/¹³C NMR : Key signals include:
- Aromatic protons at δ 7.2–7.5 ppm (iodo-substituted ring).
- Ethyl ester groups: triplet at δ 1.3 ppm (CH₃) and quartet at δ 4.3 ppm (CH₂) .
- ESI-MS : Molecular ion peak [M+H]⁺ at m/z 350.97 (C₁₁H₁₂IO₅) confirms molecular weight .
- IR Spectroscopy : Strong C=O stretch at ~1720 cm⁻¹ (ester carbonyl) .
Advanced: How is this compound utilized in constructing heterocyclic libraries?
Answer:
The iodine moiety enables electrophilic cyclization to form isocoumarins and fused heterocycles. For example:
- Iodocyclization : Reacting o-(1-alkynyl)benzoates (derived from the ester) with ICl generates 4-iodoisocoumarins, which serve as scaffolds for diversification (e.g., nucleophilic substitution or cross-couplings) .
- Hydrogenation : Catalytic hydrogenation (H₂, Ni/Pd) reduces alkynes to alkanes, enabling access to saturated heterocycles .
Q. Table 2: Applications in Heterocycle Synthesis
| Product | Conditions | Application |
|---|---|---|
| 4-Iodoisocoumarins | ICl, CH₂Cl₂, rt, 2h | Anticancer lead optimization |
| Dihydropyridines | H₂, Pd/C, ethanol, 50°C | Neuroprotective agents |
Advanced: What challenges arise in regiochemical control during iodocyclization?
Answer:
Competing pathways (e.g., 5-exo vs. 6-endo cyclization) can lead to regioisomers. Strategies to mitigate this include:
- Substituent Effects : Electron-donating groups (e.g., methoxy) at C-4 and C-5 direct iodocyclization to the ortho position .
- Solvent Polarity : Less polar solvents (e.g., CH₂Cl₂) favor 6-endo cyclization, while polar solvents (e.g., DMF) promote 5-exo .
- Temperature : Lower temperatures (0–25°C) reduce kinetic competition, favoring thermodynamically stable products .
Basic: What are the storage and handling precautions for this compound?
Answer:
- Storage : Keep in amber vials at –20°C under inert gas (Ar/N₂) to prevent iodine loss and ester hydrolysis .
- Handling : Use gloves and fume hoods due to potential iodide release. Neutralize waste with 10% Na₂S₂O₃ to reduce iodine toxicity .
Advanced: How do structural modifications (e.g., methoxy groups) influence biological activity?
Answer:
Methoxy groups enhance lipophilicity and enzyme binding via hydrophobic interactions. For example:
- Enzyme Inhibition : Analogues with 4,5-dimethoxy substitution (e.g., 4-hydroxy-3,5-dimethoxybenzoic acid derivatives) show affinity for oxidoreductases, mimicking salicylic acid scaffolds .
- Neuroprotection : Methoxy-substituted esters reduce oxidative stress in Parkinson’s disease models by scavenging ROS .
Basic: What analytical techniques resolve data contradictions in purity assessment?
Answer:
- HPLC-DAD/MS : Detects trace impurities (e.g., deiodinated byproducts) with UV/Vis and MS confirmation .
- Elemental Analysis : Validates iodine content (theoretical: 36.2% I; observed deviations >2% indicate degradation) .
Advanced: Can this compound act as a precursor for metal-organic frameworks (MOFs)?
Answer:
Yes, the ester and iodine groups facilitate coordination polymerization . For example:
- MOF Synthesis : Reacting with Zn(NO₃)₂ in DMF at 120°C forms porous frameworks via carboxylate-Zn linkages. The iodine sites can post-synthetically anchor catalytic metals (e.g., Pd) .
Basic: What are the industrial research applications beyond pharmaceuticals?
Answer:
- Materials Science : Used in synthesizing conductive polymers (e.g., polyesters with iodine-doped backbones) .
- Agrochemicals : Derivatives act as herbicidal agents by mimicking auxin-like activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
